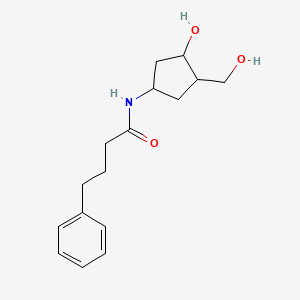

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 4-hydroxy-3-phenylbutanamides, involves condensation reactions of styrene oxide with malonic ester, followed by successive hydrolysis and decarboxylation to produce the desired amide derivatives. These processes are critical for understanding the synthesis pathways that could be applied to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide (Soriano-garcia et al., 1984). Research into the synthesis of related compounds offers insights into potential methods for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-phenylbutanamide has been elucidated through X-ray crystallography, revealing a staggered configuration around the central C(2)-C(3) bond to minimize steric hindrance. This configuration is stabilized by a three-dimensional network of hydrogen bonds, providing a model for the structural analysis of this compound (Soriano-garcia et al., 1984).

Chemical Reactions and Properties

Investigations into the chemical reactions of related compounds, such as the formation of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide through specific reagent interactions, provide a foundation for understanding the reactive nature of this compound. These studies highlight the importance of reagent choice and reaction conditions in determining product formation and can guide the development of reactions involving this compound (Manojkumar et al., 2013).

Physical Properties Analysis

The physical properties of compounds closely related to this compound, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar molecules. For instance, the detailed analysis of 4-hydroxy-3-phenylbutanamide provides insights into how substituents and molecular configuration affect these physical properties, which are crucial for the handling and application of this compound in various scientific contexts (Soriano-garcia et al., 1984).

Aplicaciones Científicas De Investigación

Therapeutic Effects and Mechanisms

Recent literature has highlighted the significance of compounds related to or derived from N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenylbutanamide in therapeutic applications. For instance, 4-phenylbutyric acid, a compound with structural similarity, is explored for its properties as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. This function is critical in maintaining proteostasis, which is essential for cell and organ pathology prevention. Misfolded proteins within the ER can lead to various pathologies, suggesting that compounds like 4-phenylbutyric acid might offer therapeutic benefits in diseases caused by protein misfolding by attenuating the unfolded protein response (UPR) and restoring ER and cellular proteostasis (Kolb et al., 2015).

Metabolic Fate and Clinical Potential

Understanding the metabolic fate of related compounds provides insight into their potential clinical applications. The metabolism of amitriptyline, nortriptyline, and amitriptylinoxide in humans has been extensively studied, revealing complex pathways involving oxidative metabolism and conjugation leading to various metabolites. These findings underscore the importance of considering metabolic pathways in the clinical use of related compounds, potentially influencing their effectiveness and safety profiles (Breyer‐Pfaff, 2004).

Development of Novel Biomaterials

The exploration of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate), highlights the potential of derivatives of this compound in developing next-generation biomaterials. These biomaterials show promise in medical applications due to their desirable mechanical, physical properties, non-genotoxicity, and biocompatibility. Surface modifications and integration with nanotechnology could enhance their functionality, making them effective alternatives in healthcare biotechnology (Chai et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-11-13-9-14(10-15(13)19)17-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-15,18-19H,4,7-11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLASFUOBUOVJSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)